molecular formula C10H7ClN2O B1613493 4-Chloroquinoline-3-carboxamide CAS No. 476193-87-0

4-Chloroquinoline-3-carboxamide

Cat. No.: B1613493
CAS No.: 476193-87-0
M. Wt: 206.63 g/mol
InChI Key: WRMBZBXZRAXRIK-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their broad spectrum of biological activities and potential therapeutic applications. The presence of a chloro group at the 4-position and a carboxamide group at the 3-position of the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and amide formation. One common method includes:

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as the use of aqueous ethanol as a solvent and proline as a ligand, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines

Scientific Research Applications

4-Chloroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:

Uniqueness: The unique combination of the chloro and carboxamide groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMBZBXZRAXRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623175
Record name 4-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476193-87-0
Record name 4-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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